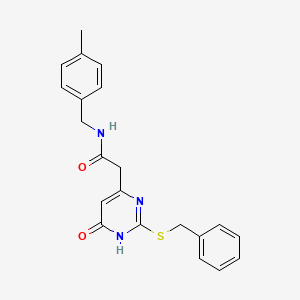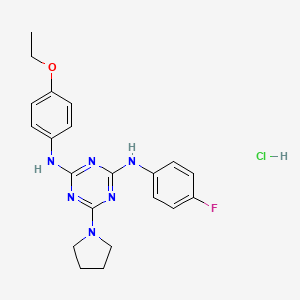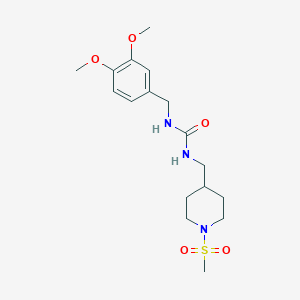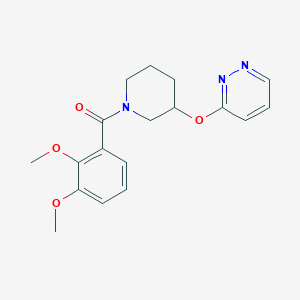![molecular formula C16H20ClNO3 B2679835 2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone CAS No. 1396811-42-9](/img/structure/B2679835.png)
2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone, also known as Xorknob, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Spirocyclic Compound Synthesis
A study by Gurry, McArdle, and Aldabbagh (2015) outlines a new synthesis approach for spirocyclic oxetanes, converting them into o-cycloalkylaminoacetanilides for oxidative cyclizations. This process successfully generated ring-fused benzimidazole, showcasing the compound's utility in creating complex molecular architectures for potential pharmaceutical applications (Gurry, McArdle, & Aldabbagh, 2015).
Enantioselective Synthesis
Miao, Liu, He, and Wang (2019) demonstrated the biotransformation capabilities of a new Acinetobacter sp. isolate for the highly enantioselective synthesis of chiral intermediates crucial for antifungal agent Miconazole production. This work highlights the compound's relevance in biotechnological applications, providing a sustainable method for producing chiral intermediates with high stereoselectivity (Miao, Liu, He, & Wang, 2019).
Antimicrobial Research
The synthesis and antimicrobial evaluation of various derivatives have been a significant area of research. For instance, Fuloria et al. (2009) synthesized a series of oxadiazoles derived from phenylpropionohydrazides, including compounds with a chlorophenyl moiety. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the chemical framework's potential in developing new antimicrobial agents (Fuloria, Singh, Shaharyar, & Ali, 2009).
Organic Synthesis and Chemical Reactions
Research by Zheng, Cui, and Rao (2014) focused on the crystal structure analysis of a derivative, providing detailed insights into its molecular configuration and potential for further chemical modifications. This study is pivotal for understanding the compound's chemical behavior and its applications in synthesizing novel organic molecules (Zheng, Cui, & Rao, 2014).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-15(2)20-10-16(11-21-15)8-18(9-16)14(19)7-12-5-3-4-6-13(12)17/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STADJDLACYADBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CC3=CC=CC=C3Cl)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine](/img/structure/B2679753.png)





![2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2679762.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2679763.png)
![N-(4-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2679765.png)



![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2679771.png)
